molecular formula C7H9N5S B13425940 3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B13425940
M. Wt: 195.25 g/mol
InChI Key: UCSRIWCUSKXGRJ-UHFFFAOYSA-N
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Description

3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine with ethylthiol in the presence of a base such as triethylamine in dry dichloromethane . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with careful control of reaction parameters to maintain consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:

Uniqueness

The uniqueness of this compound lies in its ethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials with specific functionalities.

Properties

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

3-ethylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C7H9N5S/c1-2-13-7-4-5(8)9-3-10-6(4)11-12-7/h3H,2H2,1H3,(H3,8,9,10,11,12)

InChI Key

UCSRIWCUSKXGRJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NNC2=NC=NC(=C21)N

Origin of Product

United States

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